Welcome to the BenchChem Online Store!
molecular formula C8H9NO3 B3046100 methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate CAS No. 119580-82-4

methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate

Cat. No. B3046100
M. Wt: 167.16 g/mol
InChI Key: KZWOJEVANUUKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09227951B2

Procedure details

To a solution of methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate (90.0 g, 0.540 mol), MeOH (1000 mL) and water (500 mL) was added sodium hydroxide solution (1000 mL, 1.0 M in water). The mixture was heated at 40° C. overnight. Solvent was then evaporated, and the aqueous residue was neutralized with 1 N HCl and extracted with EtOAc (3×500 mL) to give methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid (70.0 g, 85%). 1H NMR (CDCl3, 400 MHz) δ 9.54 (s, 1H), 7.45 (s, 1H), 7.32 (s, 1H), 3.93 (s, 3H).
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:7]([CH3:8])[CH:6]=[C:5]([C:9]([O:11]C)=[O:10])[CH:4]=1)=[O:2].[CH3:13]O.[OH-].[Na+]>O>[CH3:13][C:6]1[N:7]([CH3:8])[C:3]([CH:1]=[O:2])=[CH:4][C:5]=1[C:9]([OH:11])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(=O)C1=CC(=CN1C)C(=O)OC
Name
Quantity
1000 mL
Type
reactant
Smiles
CO
Name
Quantity
1000 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was then evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×500 mL)

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C(=CC1C(=O)O)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.